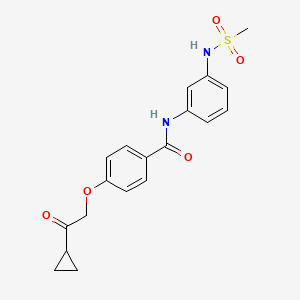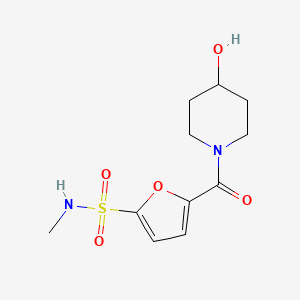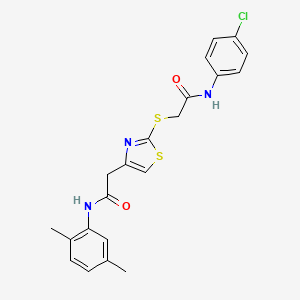
4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2, a ubiquitous and pleiotropic protein kinase involved in a wide range of cellular processes. CK2 has been implicated in the regulation of cell growth, proliferation, differentiation, apoptosis, and stress response, as well as in the pathogenesis of various diseases, including cancer, inflammation, and neurodegeneration. CX-4945 has been extensively studied as a potential therapeutic agent for cancer and other diseases, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been the focus of much research.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Medicinal Applications
Aromatic sulfonamide inhibitors, including compounds structurally related to 4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide, have been explored for their inhibitory effects on carbonic anhydrases (CAs). These enzymes are crucial for various physiological functions, and their inhibitors are investigated for therapeutic applications, including glaucoma, epilepsy, and cancer. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory activities against several CA isoenzymes, illustrating the potential of sulfonamide derivatives in enzyme inhibition and drug development (Supuran, Maresca, Gregáň, & Remko, 2013).
Organic Synthesis
Sulfonamides have also been utilized in organic synthesis, offering pathways to create novel compounds with potential biological activities. The intermolecular amidation and imidation of unactivated alkanes catalyzed by copper complexes, involving sulfonamides and imides, demonstrate the role of these compounds in developing synthetic methodologies that can lead to the functionalization of alkanes, which is a significant step in organic synthesis (Tran, Li, Driess, & Hartwig, 2014).
Anticancer and Antitubercular Activities
Derivatives of sulfonamides, including benzamide and benzene sulfonamide analogs, have been synthesized and evaluated for their biological activities. Some of these compounds displayed significant anticancer and anti-tubercular properties, making them potential candidates for further development as therapeutic agents. For example, novel acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, which are relevant for cancer treatment strategies (Ulus et al., 2013).
Light Harvesting and Photovoltaic Applications
Aromatic sulfonamides with halogen substitutions have been studied for their light-harvesting properties, indicating potential applications in dye-sensitized solar cells (DSSCs). Quantum mechanical studies on similar compounds have provided insights into their electronic structures, reactivity, and nonlinear optical properties, supporting their role in developing new materials for photovoltaic applications (Mary et al., 2019).
Eigenschaften
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[3-(methanesulfonamido)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-27(24,25)21-16-4-2-3-15(11-16)20-19(23)14-7-9-17(10-8-14)26-12-18(22)13-5-6-13/h2-4,7-11,13,21H,5-6,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIOQXQRRUDTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)






![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)

![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)
![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)


![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)